molecular formula C20H20N2O3 B14085452 Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- CAS No. 14222-11-8

Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)-

Cat. No.: B14085452
CAS No.: 14222-11-8
M. Wt: 336.4 g/mol
InChI Key: LZKXMLUODBKQDD-UHFFFAOYSA-N
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Description

Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Material: The synthesis begins with a coumarin derivative.

    Hydroxylation: Introduction of a hydroxyl group at the 7th position.

    Piperidinomethylation: Addition of a piperidinomethyl group at the 8th position.

    Pyridyl Substitution: Incorporation of a pyridyl group at the 4th position.

Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale manufacturing. This includes:

    Batch or Continuous Flow Processes: Depending on the efficiency and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

    Quality Control: Ensuring consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, infections, and inflammatory conditions.

    Industry: Use in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Blocking the activity of enzymes involved in disease processes.

    Receptor Binding: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cell function.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant derived from coumarin.

    7-Hydroxycoumarin: A hydroxylated derivative with distinct biological activities.

Uniqueness

Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- is unique due to its specific modifications, which may enhance its pharmacological properties and broaden its range of applications compared to other coumarin derivatives.

Properties

CAS No.

14222-11-8

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

7-hydroxy-8-(piperidin-1-ylmethyl)-4-pyridin-3-ylchromen-2-one

InChI

InChI=1S/C20H20N2O3/c23-18-7-6-15-16(14-5-4-8-21-12-14)11-19(24)25-20(15)17(18)13-22-9-2-1-3-10-22/h4-8,11-12,23H,1-3,9-10,13H2

InChI Key

LZKXMLUODBKQDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CN=CC=C4)O

Origin of Product

United States

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